

Comparative Analysis of 2-Methylbenzo[d]thiazole-7-carbaldehyde: A ^1H NMR Perspective

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-7-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ^1H NMR spectrum of **2-Methylbenzo[d]thiazole-7-carbaldehyde**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this report presents a comparative analysis against its structurally related analogue, 2-Methylbenzo[d]thiazole-5-carbaldehyde, for which experimental data is accessible. This comparison allows for a robust prediction and interpretation of the key spectral features of the title compound.

Predicted ^1H NMR Spectrum of 2-Methylbenzo[d]thiazole-7-carbaldehyde

The ^1H NMR spectrum of **2-Methylbenzo[d]thiazole-7-carbaldehyde** is predicted to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole ring system, the methyl protons, and the aldehyde proton. The electron-withdrawing nature of the aldehyde group at the 7-position is expected to significantly influence the chemical shifts of the adjacent aromatic protons, causing them to appear at a lower field (higher ppm).

Key Predicted Features:

- Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
- Aromatic Protons: The three protons on the benzene ring (H-4, H-5, and H-6) will display characteristic splitting patterns (doublets and triplets) based on their coupling with neighboring protons. The proton ortho to the aldehyde group (H-6) is expected to be the most deshielded.
- Methyl Protons (-CH₃): A singlet peak corresponding to the three methyl protons is expected in the upfield region, likely around δ 2.8 ppm.

Comparative ¹H NMR Data

To provide a quantitative comparison, the predicted ¹H NMR data for **2-Methylbenzo[d]thiazole-7-carbaldehyde** is presented alongside the experimental data for 2-Methylbenzo[d]thiazole-5-carbaldehyde.

| Proton | 2-Methylbenzo[d]thiazole-7-carbaldehyde (Predicted) | 2-Methylbenzo[d]thiazole-5-carbaldehyde (Experimental) |
|------------------|---|--|
| -CHO | ~ δ 10.1 (s, 1H) | δ 10.09 (s, 1H) |
| Aromatic H | ~ δ 8.0-8.3 (m, 3H) | δ 8.42 (s, 1H), 8.12 (d, 1H), 7.98 (d, 1H) |
| -CH ₃ | ~ δ 2.8 (s, 3H) | δ 2.86 (s, 3H) |

s = singlet, d = doublet, m = multiplet

The experimental data for the 5-carbaldehyde isomer provides a strong basis for the predictions made for the 7-carbaldehyde isomer, particularly for the aldehyde and methyl proton signals. The primary difference is expected in the aromatic region due to the different substitution pattern and resulting coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum, suitable for the characterization of compounds such as **2-Methylbenzo[d]thiazole-7-carbaldehyde**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the ^1H frequency.

3. Data Acquisition:

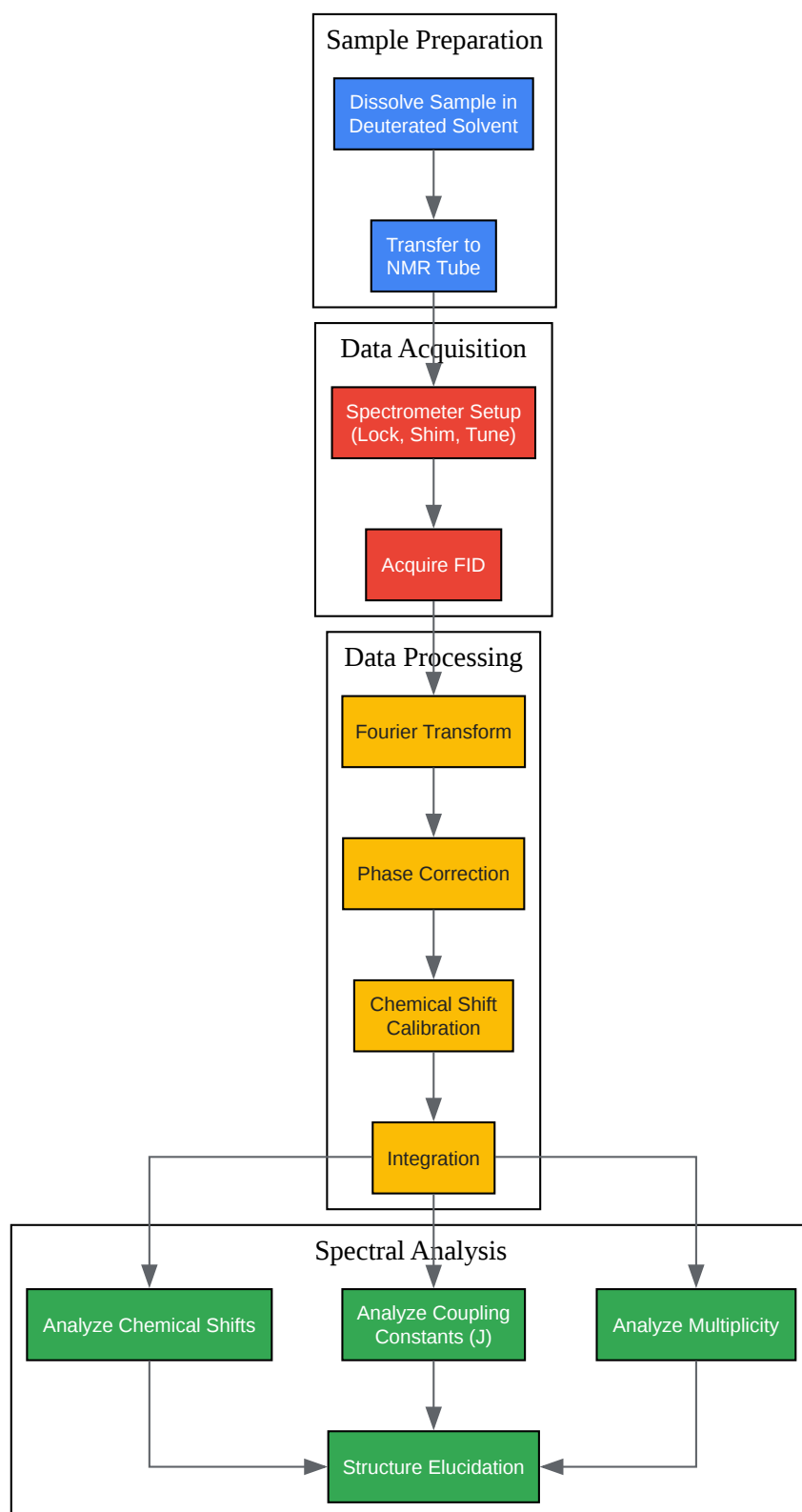
- Set the appropriate acquisition parameters, including:
- Pulse angle (e.g., 30° or 90°)
- Acquisition time (typically 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (e.g., 8-16, depending on sample concentration)
- Acquire the Free Induction Decay (FID) data.

4. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks to determine the relative number of protons.
- Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the molecular structure.

Workflow for ^1H NMR Spectrum Analysis

The logical flow from sample preparation to structural elucidation using ^1H NMR spectroscopy is illustrated in the following diagram.



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Caption: Workflow of ^1H NMR analysis from sample to structure.

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